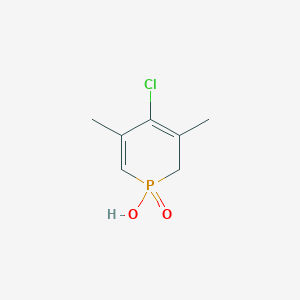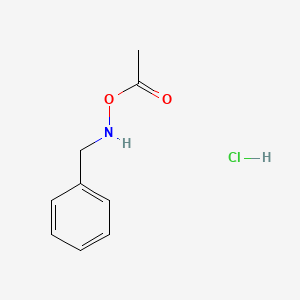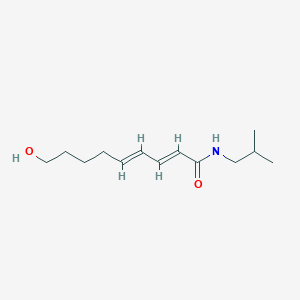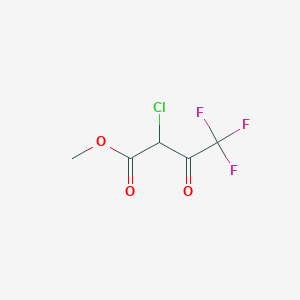
4-Chloro-1-hydroxy-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-hydroxy-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one is a chemical compound with a unique structure that includes a phosphorus atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-hydroxy-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one typically involves the reaction of 4-chloro-3,5-dimethylphenol with phosphorus oxychloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the phosphorus-containing ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1-hydroxy-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a phosphine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are employed under basic conditions.
Major Products
Oxidation: Formation of 4-chloro-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one ketone.
Reduction: Formation of 4-chloro-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one phosphine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-hydroxy-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying phosphorus metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other phosphorus-containing compounds.
Wirkmechanismus
The mechanism of action of 4-Chloro-1-hydroxy-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. The phosphorus atom in the ring structure plays a crucial role in these interactions, contributing to the compound’s unique reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3,5-dimethylphenol: A precursor in the synthesis of the target compound.
4-Chloro-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one ketone: An oxidized derivative.
4-Chloro-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one phosphine: A reduced derivative.
Uniqueness
4-Chloro-1-hydroxy-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one is unique due to its phosphorus-containing ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
| 109011-55-4 | |
Molekularformel |
C7H10ClO2P |
Molekulargewicht |
192.58 g/mol |
IUPAC-Name |
4-chloro-1-hydroxy-3,5-dimethyl-2H-1λ5-phosphinine 1-oxide |
InChI |
InChI=1S/C7H10ClO2P/c1-5-3-11(9,10)4-6(2)7(5)8/h3H,4H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
PUGMKBOHBDBYNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CP(=O)(C1)O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one](/img/structure/B14315229.png)
![Benzamide, N-[2-(2-propenyl)phenyl]-](/img/structure/B14315233.png)

![1,4-Dihydronaphtho[2,3-d][1,2]dithiine](/img/structure/B14315254.png)


![Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate](/img/structure/B14315265.png)



